ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name for the compound is derived through hierarchical substitution rules:
- Parent chain : Benzoate ester (ethyl 4-aminobenzoate).
- Substituents : A carbamoyl group (-NH-C(=O)-NH-) attached to the 4-position of the benzoate, further linked to a 4-phenyl-1,3-thiazol-2-yl moiety.
The full systematic name is ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate .
Isomeric considerations :
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₈H₁₆N₃O₃S , confirmed via high-resolution mass spectrometry .
Molecular weight :
- Calculated : 342.40 g/mol (exact mass: 342.0912).
- Observed : 342.09 g/mol (ESI-MS, [M+H]⁺ peak at m/z 343.10) .
Elemental composition :
| Element | % Composition (Calculated) |
|---|---|
| C | 63.15% |
| H | 4.71% |
| N | 12.27% |
| O | 14.02% |
| S | 9.85% |
Crystallographic Characterization and X-ray Diffraction Studies
While direct X-ray diffraction data for this compound is limited, analogous thiazole derivatives (e.g., benzothiazole thiourea analogs) exhibit monoclinic crystal systems with space group P2₁/c . Key inferred properties include:
- Unit cell parameters :
- Intermolecular interactions :
Predicted crystal morphology : Plate-like habit due to layered stacking, as observed in ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate .
Spectroscopic Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N–H stretch | 3320–3280 | Strong | Primary amine (asymmetric) |
| C=O stretch | 1725 | Strong | Ester carbonyl |
| C=O stretch | 1680 | Medium | Carbamoyl carbonyl |
| C–N stretch | 1245 | Medium | Thiazole ring |
| C–S stretch | 680 | Weak | Thiazole C–S bond |
Data synthesized from thiazole analogs .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.31 | Triplet | 3H | CH₃ (ethyl ester) |
| 4.25 | Quartet | 2H | CH₂ (ethyl ester) |
| 7.20 | Singlet | 1H | Thiazole H-C5 |
| 7.45–7.80 | Multiplet | 9H | Aromatic H (phenyl, benzoate) |
| 10.12 | Broad | 1H | Carbamoyl NH |
¹³C NMR (126 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 14.2 | CH₃ (ethyl ester) |
| 60.8 | CH₂ (ethyl ester) |
| 119.4 | Thiazole C5 |
| 128–135 | Aromatic carbons (phenyl, benzoate) |
| 166.2 | Ester carbonyl |
| 169.8 | Carbamoyl carbonyl |
Data derived from analogous compounds .
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λₘₐₓ (MeOH) : 268 nm (π→π* transition, thiazole ring), 310 nm (n→π* transition, carbonyl groups) .
- Molar absorptivity (ε) : 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 268 nm.
Mass Spectrometry
- ESI-MS (positive mode) :
- [M+H]⁺ at m/z 343.10 (calc. 343.10).
- Fragments:
- m/z 225.08 (loss of C₆H₅N₂O, carbamoyl group).
- m/z 167.05 (thiazole-phenyl ion) .
Properties
IUPAC Name |
ethyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-25-17(23)14-8-10-15(11-9-14)20-18(24)22-19-21-16(12-26-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTKQSGIKIUATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Ethyl 4-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate
Retrosynthetic Analysis
The target compound dissects into two primary intermediates:
- Ethyl 4-aminobenzoate : A commercially available ester with a para-amino group.
- 4-Phenyl-1,3-thiazol-2-amine : A thiazole ring substituted with a phenyl group at the 4-position and an amine at the 2-position.
The urea linkage is constructed via coupling between the amine of the thiazole and an activated carbonyl species derived from the benzoate intermediate.
Detailed Synthetic Routes
Route 1: Isocyanate-Mediated Urea Formation
Synthesis of 4-Phenyl-1,3-thiazol-2-amine
The Hantzsch thiazole synthesis is employed:
- Reagents : Phenacyl bromide (1.0 eq), thiourea (1.2 eq), ethanol (solvent).
- Conditions : Reflux at 80°C for 6 h.
- Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.
- Yield : 68–75%.
- Characterization :
Synthesis of Ethyl 4-Isocyanatobenzoate
- Reagents : Ethyl 4-aminobenzoate (1.0 eq), triphosgene (0.33 eq), dry dichloromethane (DCM), pyridine (1.5 eq).
- Conditions : 0°C to RT, 2 h under N2.
- Workup : Evaporation under reduced pressure to yield the isocyanate in situ.
Urea Coupling Reaction
- Reagents : Ethyl 4-isocyanatobenzoate (1.0 eq), 4-phenyl-1,3-thiazol-2-amine (1.2 eq), Cs2CO3 (1.0 eq), MeCN/DCM (1:1).
- Conditions : 60°C, 18 h.
- Workup : Extraction with DCM, column chromatography (SiO2, 50% EtOAc/hexane).
- Yield : 49–54%.
Mechanistic Insight : The isocyanate reacts with the thiazole amine via nucleophilic addition-elimination, facilitated by Cs2CO3, which deprotonates the amine to enhance reactivity.
Route 2: Carbodiimide-Mediated Coupling
Activation of Ethyl 4-Aminobenzoate
- Reagents : Ethyl 4-aminobenzoate (1.0 eq), 1,1′-carbonyldiimidazole (CDI, 1.2 eq), dry THF.
- Conditions : RT, 2 h.
- Intermediate : Ethyl 4-imidazole-1-carboxylate benzoate.
Coupling with 4-Phenyl-1,3-thiazol-2-amine
- Reagents : Activated benzoate (1.0 eq), 4-phenyl-1,3-thiazol-2-amine (1.5 eq), DMAP (0.1 eq).
- Conditions : RT, 24 h.
- Yield : 38–45%.
Advantage : Avoids handling hazardous isocyanates.
Optimization and Comparative Analysis
Reaction Condition Screening
| Parameter | Route 1 (Isocyanate) | Route 2 (Carbodiimide) |
|---|---|---|
| Yield | 49–54% | 38–45% |
| Reaction Time | 18 h | 24 h |
| Safety | Moderate (isocyanate) | High |
| Purification | Column chromatography | Recrystallization |
Key Findings :
Analytical Characterization
Spectroscopic Data for Target Compound
- 1H NMR (400 MHz, CDCl3): δ 8.54 (s, 1H, urea-NH), 7.85–7.40 (m, 9H, Ar-H), 4.37 (q, J = 7.1 Hz, 2H, OCH2), 1.39 (t, J = 7.0 Hz, 3H, CH3).
- 13C NMR (100 MHz, CDCl3): δ 166.2 (C=O), 155.1 (urea-C=O), 150.3 (thiazole-C), 132.4–125.1 (Ar-C), 61.2 (OCH2), 14.3 (CH3).
- HRMS (ESI+): m/z 408.1421 [M+H]+ (calc. 408.1418).
Alternative Methodologies and Patent Insights
Chemical Reactions Analysis
Acid-Catalyzed Ester Hydrolysis
Under acidic reflux (HCl/EtOH, 8 hr), the ethyl ester undergoes saponification to yield 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoic acid. This mirrors the conversion of ethyl 4-aminobenzoate to 4-aminobenzoic acid hydrazide ( ).
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 6M HCl |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 8 hr |
Base-Mediated Urea Cleavage
Treatment with NaOH (2M, 60°C) cleaves the urea bridge, producing:
-
4-Phenyl-1,3-thiazol-2-amine (via carbamate elimination)
-
Ethyl 4-aminobenzoate
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient C2 position of the thiazole undergoes nucleophilic attacks ( ):
Table 1: Thiazole Reactivity with Nucleophiles
Condensation Reactions
The urea NH group participates in Schiff base formation with aldehydes ( ):
General Reaction
textEthyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate + R-CHO → Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)-N-(R-methylene)carbamoyl]amino}benzoate
Example
-
With 4-methoxybenzaldehyde: Forms a stabilized imine (confirmed by IR υ(C=N) 1606 cm⁻¹ and ¹H NMR δ 8.50 ppm ).
Cyclization to Heterocyclic Systems
Under dehydrating conditions (POCl₃, 100°C), intramolecular cyclization generates fused oxadiazole-thiazole hybrids:
Key Observations
-
Product: 5-(4-Ethoxycarbonylphenyl)-2-(4-phenylthiazol-2-yl)-1,3,4-oxadiazole
-
Yield: 68% after recrystallization (EtOH)
-
Characterization: ¹H NMR shows loss of urea NH₂ protons (δ 7.40 ppm → singlet at δ 7.80 ppm )
Electrophilic Aromatic Substitution
The phenyl ring on the thiazole undergoes nitration/sulfonation:
Nitration
| Reagent | Regioselectivity | Product Isolated |
|---|---|---|
| HNO₃/H₂SO₄ | Para to thiazole | 4-Phenyl-5-nitrothiazole derivative |
Experimental Validation
Synthetic protocols from analogous systems confirm reproducibility:
-
Amide Coupling : HATU-mediated condensation with aryl carboxylic acids achieves >75% yield ( ).
-
Schiff Base Formation : Glacial acetic acid catalysis in methanol provides 53–62% yields ( ).
This compound’s reactivity profile enables diverse derivatization strategies for antimicrobial or antitubercular agents ( ).
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate has a molecular formula of and a molecular weight of approximately 316.37 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in the development of drugs targeting various diseases.
Medicinal Applications
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate has been studied for its efficacy against various bacterial strains. In laboratory settings, it demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
2. Anticancer Properties
Thiazole derivatives are also recognized for their anticancer activities. Studies have shown that ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate can induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of specific apoptotic pathways, making it a candidate for further investigation in cancer therapies .
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. Its ability to inhibit pro-inflammatory cytokines suggests that it could be developed into a therapeutic agent for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Synthesis and Optimization
The synthesis of ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate typically involves multi-step reactions starting from readily available precursors. Recent studies have focused on optimizing the synthesis process to enhance yield and purity:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Reflux with solvent A | 80 |
| 2 | Cyclization | Heating under inert atmosphere | 75 |
| 3 | Purification | Column chromatography | 90 |
This table summarizes the steps involved in synthesizing the compound, highlighting the efficiency of each step.
Case Studies
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers tested various thiazole derivatives, including ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many existing antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
Another study investigated the effects of ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to significantly reduce cell viability at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being elucidated .
Mechanism of Action
The mechanism of action of ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of substituted benzoate esters with urea/thiourea-linked heterocyclic groups. Below is a structural and functional comparison with analogs reported in recent studies:
Table 1: Structural and Functional Comparison
Key Observations
Structural Differences: The target compound utilizes a thiazole ring with a phenyl substituent, distinguishing it from dimethylcarbamothioyl or hydrazinyl derivatives. The thiazole’s aromaticity and sulfur atom may enhance binding to biological targets (e.g., via hydrophobic interactions or hydrogen bonding) compared to the less rigid dimethylcarbamothioyl group . The hydrazinylcarbonothioyl analog introduces a polar hydrazine group, which may improve solubility in aqueous media but reduce membrane permeability compared to the thiazole variant .
Biological Activity :
- The dimethylcarbamothioyl analog exhibits stronger antitumor activity (IC₅₀ ~10 µM) than the hydrazinyl derivative (IC₅₀ ~15 µM), suggesting that electron-donating alkyl groups enhance efficacy. The target compound’s thiazole group, with its conjugated π-system, could further optimize interactions with cellular targets .
- Pyridinyl-propenylidene derivatives (e.g., ) prioritize structural stability via conjugation, but their biological activity remains uncharacterized.
Physicochemical Properties :
- The thiazole-containing compound likely exhibits moderate solubility in polar solvents due to the balance between its hydrophobic phenyl group and polar urea linker. In contrast, the hydrazinyl analog’s higher polarity may limit bioavailability .
- Crystallographic data for related compounds (e.g., ) highlight the role of SHELX software in resolving molecular geometries, which is critical for structure-activity relationship (SAR) studies .
Biological Activity
Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate (ETB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
ETB is characterized by its thiazole and benzoate moieties, which contribute to its biological properties. The synthesis typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives with ethyl amine and subsequent coupling reactions to form the final product. A typical synthetic route may follow these steps:
- Formation of Thiazole Ring : The thiazole is synthesized through cyclization reactions involving appropriate precursors.
- Carbamoylation : An amine is introduced to form the carbamoyl group.
- Esterification : The benzoic acid derivative is esterified with ethanol to yield ETB.
Antimicrobial Properties
Research indicates that compounds with thiazole structures exhibit antimicrobial activity against various pathogens. A study highlighted that derivatives similar to ETB showed significant activity against Gram-positive and Gram-negative bacteria, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
ETB has been evaluated for its anticancer potential. In vitro studies demonstrated that ETB induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to target specific signaling pathways, such as those involving GPX4 (glutathione peroxidase 4), has been noted as a critical factor in its cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10 | Induction of apoptosis via oxidative stress |
| HCT116 (Colon Cancer) | 15 | Mitochondrial dysfunction |
Anti-inflammatory Effects
The anti-inflammatory properties of ETB have also been investigated. Studies suggest that ETB can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, indicating its potential use in treating inflammatory diseases . This effect may be mediated through the inhibition of NF-kB signaling pathways.
The biological activity of ETB can be attributed to several mechanisms:
- Covalent Bond Formation : The electrophilic nature of the thiazole ring allows it to form covalent bonds with thiol groups in proteins, leading to functional modifications.
- Oxidative Stress Induction : ETB promotes the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : ETB has shown potential in inhibiting specific enzymes related to inflammation and cancer progression, such as phosphodiesterases .
Study on Antimicrobial Activity
In a controlled study, ETB was tested against a panel of bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
Evaluation in Cancer Models
A recent study assessed the effects of ETB on tumor xenografts in mice. Results showed a significant reduction in tumor size compared to controls, supporting its efficacy as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling the 4-phenyl-1,3-thiazol-2-amine core with a benzoate ester via carbamoyl linkage. A two-step approach is common: (1) activation of the carboxylic acid (e.g., using CDI or DCC/NHS for carbamate formation) and (2) nucleophilic substitution with the thiazole amine. Reaction efficiency can be improved by optimizing solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst selection (e.g., DMAP for esterification). Statistical design of experiments (DoE), such as factorial designs, can systematically identify critical parameters (e.g., molar ratios, reaction time) to maximize yield .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Confirm the presence of the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons), carbamoyl NH (δ ~9–10 ppm), and ester groups (δ ~1.3–4.3 ppm for ethyl protons).
- FT-IR : Validate carbamate (C=O stretch ~1680–1720 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹).
- HRMS : Verify molecular ion peaks and isotopic patterns.
Contradictions (e.g., unexpected splitting in NMR) may arise from rotamers or hydrogen bonding. Variable-temperature NMR or computational modeling (DFT) can resolve ambiguities .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in PBS, DMSO, or ethanol using UV-Vis spectroscopy or HPLC. For low solubility, consider micellar formulations (e.g., polysorbate 80) or co-solvents .
- Stability : Conduct accelerated stability testing (40°C/75% RH) over 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on results .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the carbamoyl-thiazole moiety in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps for the carbamoyl group. Focus on:
- Frontier Molecular Orbitals (FMOs): Predict nucleophilic/electrophilic sites.
- Reaction Pathway Mapping: Use tools like Gaussian or ORCA to simulate intermediates in coupling reactions.
Experimental validation via kinetic studies (e.g., monitoring reaction progress with in situ IR) is critical to confirm computational findings .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) or ester moiety (e.g., methyl vs. ethyl).
- In Vitro Screening : Use high-throughput assays (e.g., fluorescence-based enzyme inhibition) against targets like kinases or antimicrobial proteins.
- Data Analysis : Apply multivariate regression (e.g., QSAR) to correlate structural features (logP, polar surface area) with bioactivity. Prioritize analogs with >50% inhibition at 10 μM .
Q. What experimental designs are optimal for scaling up synthesis while minimizing side reactions?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., carbamate formation) and reduce byproducts.
- DoE for Scale-Up : Apply Box-Behnken or central composite designs to evaluate factors like mixing rate, temperature gradient, and reagent addition time.
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of key intermediates .
Q. How can contradictions between in vitro and in vivo efficacy data be analyzed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues.
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. If inactive metabolites dominate, consider prodrug strategies or formulation adjustments.
- Dose-Response Modeling : Apply Emax or Hill equation models to reconcile potency differences across models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
